Ethyl (2E)-3-(2-amino-5-bromophenyl)prop-2-enoate
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Overview
Description
(E)-ethyl 3-(2-amino-5-bromophenyl)acrylate is an organic compound that belongs to the class of ethyl esters It is characterized by the presence of an amino group and a bromine atom attached to a phenyl ring, which is further connected to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(2-amino-5-bromophenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-amino-5-bromobenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with ethyl acrylate in the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions to yield the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure (E)-ethyl 3-(2-amino-5-bromophenyl)acrylate.
Industrial Production Methods
In an industrial setting, the production of (E)-ethyl 3-(2-amino-5-bromophenyl)acrylate may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the reaction.
Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 3-(2-amino-5-bromophenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 3-(2-amino-5-bromophenyl)propanoate.
Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a palladium catalyst.
Reduction: Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 3-(2-amino-5-substituted phenyl)acrylates.
Reduction: Formation of ethyl 3-(2-amino-5-bromophenyl)propanoate.
Oxidation: Formation of nitro or nitroso derivatives.
Scientific Research Applications
(E)-ethyl 3-(2-amino-5-bromophenyl)acrylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Material Science: It is utilized in the synthesis of polymers and materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-(2-amino-5-bromophenyl)acrylate involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- (E)-ethyl 3-(2-amino-5-chlorophenyl)acrylate
- (E)-ethyl 3-(2-amino-5-fluorophenyl)acrylate
- (E)-ethyl 3-(2-amino-5-iodophenyl)acrylate
Uniqueness
(E)-ethyl 3-(2-amino-5-bromophenyl)acrylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 3-(2-amino-5-bromophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-15-11(14)6-3-8-7-9(12)4-5-10(8)13/h3-7H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPFSNFMYHKPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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